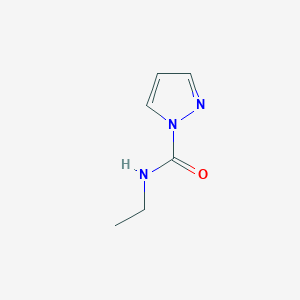

N-ethyl-1H-pyrazole-1-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

150108-74-0 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

N-ethylpyrazole-1-carboxamide |

InChI |

InChI=1S/C6H9N3O/c1-2-7-6(10)9-5-3-4-8-9/h3-5H,2H2,1H3,(H,7,10) |

InChI Key |

ZKCZDMDFXGXWDK-UHFFFAOYSA-N |

SMILES |

CCNC(=O)N1C=CC=N1 |

Canonical SMILES |

CCNC(=O)N1C=CC=N1 |

Synonyms |

1H-Pyrazole-1-carboxamide,N-ethyl-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Properties of N-ethyl-1H-pyrazole-1-carboxamide CAS 931-08-8 derivatives

This guide provides an in-depth technical analysis of N-ethyl-1H-pyrazole-1-carboxamide and its structural derivatives, anchored by the parent scaffold 1H-pyrazole-1-carboxamide (CAS 931-08-8) .

Synthesis, Physicochemical Properties, and Structure-Activity Relationships

Executive Summary & Chemical Identity

This compound is a functionalized derivative of the parent heterocycle 1H-pyrazole-1-carboxamide (CAS 931-08-8) . These compounds belong to a class of nitrogen-rich heterocycles primarily utilized as nitrification inhibitors in agrochemistry and as versatile intermediates in pharmaceutical synthesis.

The core value of the 1-carboxamide moiety lies in its ability to stabilize the volatile pyrazole ring. While simple pyrazoles (like 3-methylpyrazole) are effective ammonia monooxygenase (AMO) inhibitors, they are highly volatile and prone to loss. Derivatization at the N1 position with a carboxamide group creates a "prodrug-like" system that hydrolyzes in soil or biological media to release the active pyrazole species, extending efficacy and reducing environmental loss.

Chemical Identity Table

| Property | Parent Scaffold | Target Derivative |

| Common Name | 1H-Pyrazole-1-carboxamide | This compound |

| CAS Number | 931-08-8 | Derivative of 931-08-8 |

| Molecular Formula | C₄H₅N₃O | C₆H₉N₃O |

| Molecular Weight | 111.10 g/mol | 139.15 g/mol |

| Physical State | Solid (Crystalline) | Solid / Semi-solid |

| Core Function | Nitrification Inhibitor Precursor | Stabilized Delivery System |

Synthesis & Manufacturing Protocols

The synthesis of this compound relies on the nucleophilic attack of the pyrazole nitrogen (N1) onto an electrophilic carbonyl source. The most atom-efficient route utilizes ethyl isocyanate.

Protocol A: Isocyanate Addition (Preferred Route)

This method is preferred for its high yield and lack of by-products (atom economy).

Reaction Logic: The N1-hydrogen of pyrazole is weakly acidic (pKa ~14), but the nitrogen is sufficiently nucleophilic to attack the highly electrophilic carbon of the isocyanate group. The reaction is typically exothermic and instantaneous.

Step-by-Step Methodology:

-

Reagents:

-

1H-Pyrazole (1.0 eq)[1]

-

Ethyl Isocyanate (1.05 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Catalyst: Triethylamine (TEA) (0.1 eq) - Optional, accelerates kinetics.

-

-

Procedure:

-

Dissolve 1H-pyrazole in anhydrous DCM under an inert atmosphere (N₂).

-

Cool the solution to 0–5°C using an ice bath to control the exotherm.

-

Add Ethyl Isocyanate dropwise over 20 minutes. Maintain temperature <10°C.

-

Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

-

Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The pyrazole spot (lower Rf) should disappear.

-

-

Work-up:

-

Evaporate the solvent under reduced pressure.[2]

-

Recrystallize the solid residue from n-hexane or ethanol/water mixture to yield white crystals.

-

Protocol B: Carbamoyl Chloride Substitution

Used when the specific isocyanate is unavailable or for introducing complex amine groups.

Step-by-Step Methodology:

-

Reagents: 1H-Pyrazole, Ethylcarbamoyl chloride, Pyridine (base).

-

Procedure:

-

Dissolve 1H-Pyrazole in THF. Add Pyridine (1.1 eq).

-

Add Ethylcarbamoyl chloride (1.1 eq) slowly at 0°C.

-

Reflux for 2 hours.

-

Filter off the Pyridine-HCl salt. Concentrate the filtrate to obtain the product.

-

Synthesis Visualization (DOT Diagram)

Caption: Synthesis of this compound via nucleophilic addition to ethyl isocyanate.

Physicochemical Properties & Stability

The N-ethyl derivative exhibits distinct advantages over the parent pyrazole regarding handling and environmental stability.

Hydrolytic Stability (The "Prodrug" Mechanism)

The biological activity of this class often depends on the hydrolysis of the carboxamide bond.

-

Acidic Conditions (pH < 5): Stable.

-

Neutral/Biological Conditions (Soil/Enzymatic): Slowly hydrolyzes to release free Pyrazole and Ethylamine.

-

Significance: This slow release mechanism prevents the rapid volatilization of pyrazole (which has a high vapor pressure), ensuring it remains in the soil root zone to inhibit nitrification.

Solubility Profile

-

Water: Low to Moderate. The ethyl group increases lipophilicity (LogP increases from ~ -0.2 to ~ 0.5).

-

Organic Solvents: Highly soluble in DCM, Acetone, Ethanol.

-

Implication: Suitable for formulation as emulsifiable concentrates (EC) or oil dispersions (OD) in agrochemicals.

Derivatives & Structure-Activity Relationships (SAR)

Modifying the CAS 931-08-8 scaffold alters biological efficacy. The SAR is divided into Ring Substitutions and N-Carboxamide Substitutions .

Ring Substitutions (C3, C4, C5)

The activity of the released pyrazole is dictated by these substituents.

-

Unsubstituted (Parent): Weak nitrification inhibition.

-

3-Methyl: Moderate activity.

-

3,4-Dimethyl (DMPP analog): Highest Potency.

-

Guidance: To maximize efficacy, synthesize N-ethyl-3,4-dimethyl-1H-pyrazole-1-carboxamide . The methyl groups sterically hinder metabolism of the pyrazole ring itself.

-

N-Carboxamide Substitutions (The "Tail")

The group attached to the amide nitrogen (the Ethyl group in this case) controls the hydrolysis rate.

-

H (Parent CAS 931-08-8): Rapid hydrolysis; too polar for some applications.

-

N-Ethyl: Balanced lipophilicity; optimal hydrolysis rate for 2-4 week soil activity.

-

N-Phenyl: Slower hydrolysis; increased UV stability but potential toxicity concerns.

SAR Visualization

Caption: Structure-Activity Relationship (SAR) defining potency and stability drivers.

Mechanism of Action: Nitrification Inhibition

In agricultural applications, this compound acts as a suicide substrate or chelating agent for Ammonia Monooxygenase (AMO).

-

Application: Applied to soil with ammonium-based fertilizers.

-

Activation: Soil moisture hydrolyzes the carboxamide bond:

-

Inhibition: The free Pyrazole (R-Py-H) binds to the active site of AMO in Nitrosomonas bacteria.

-

Molecular Target: AMO contains Copper (Cu) centers. Pyrazoles coordinate with these Cu ions, blocking the oxidation of Ammonia (

) to Hydroxylamine ( -

Result: Nitrogen is retained as Ammonium (

), reducing nitrate leaching and

Experimental Protocols for Validation

Hydrolysis Kinetics Assay

To verify the "controlled release" property.

-

Setup: Prepare a 100 ppm solution of this compound in buffered water (pH 7.0) and acetonitrile (80:20).

-

Incubation: Maintain at 25°C.

-

Sampling: Aliquot every 24 hours for 7 days.

-

Analysis: HPLC-UV (210 nm).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile Gradient.

-

Expectation: Decrease in N-ethyl peak, appearance of Pyrazole peak.

-

Soil Incubation Assay (Biological Activity)

-

Soil: Standard loamy sand (sieved 2mm).

-

Treatment:

-

Control: Urea only.

-

Test: Urea + this compound (0.5% w/w of N).

-

-

Incubation: 25°C, 60% water holding capacity.

-

Measurement: Extract soil with 2M KCl at Days 0, 7, 14, 21. Measure

and -

Success Criteria: Test group maintains higher

and lower

References

-

PubChem. (2025). 1H-Pyrazole-1-carboxamide (CAS 931-08-8) Compound Summary. National Library of Medicine. Link

-

Zerulla, W., et al. (2001). 3,4-Dimethylpyrazole phosphate (DMPP) – a new nitrification inhibitor for agriculture and horticulture. Biology and Fertility of Soils. Link

-

BenchChem. (2024). Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Link

-

EPA. (2025). Chemical Properties of Pyrazole Derivatives. CompTox Chemicals Dashboard. Link

- Barth, G., et al. (2000). Deposition of nitrification inhibitors. U.S. Patent 6,139,596.

Sources

Structural Divergence and Functional Utility: A Technical Guide to Pyrazole-1-carboxamide vs. Pyrazole-3-carboxamide

Executive Summary

In heterocyclic medicinal chemistry, the positioning of a carboxamide (

While the 3-carboxamide serves as a robust, stable pharmacophore found in approved oncology drugs (e.g., PARP inhibitors), the 1-carboxamide functions as a reactive urea-like species, often acting as a carbamoylating agent or a transient intermediate. Understanding this dichotomy is essential for designing stable drug candidates versus reactive covalent inhibitors.

Structural & Electronic Fundamentals

The fundamental difference lies in the atom to which the carbonyl carbon is attached: a nitrogen (N1) or a carbon (C3). This alters the conjugation system and the hydrolytic stability of the amide bond.

Electronic Character Comparison

| Feature | Pyrazole-1-carboxamide (N-substituted) | Pyrazole-3-carboxamide (C-substituted) |

| Linkage Type | Urea-like ( | Amide ( |

| Resonance | Lone pair on N1 competes between the aromatic ring and the exocyclic carbonyl. | Carbonyl conjugates with the aromatic |

| Bond Lability | High. The pyrazole ring acts as a pseudo-leaving group (similar to imidazole in CDI). | Low. The bond is kinetically and thermodynamically stable (typical amide). |

| pKa Influence | Lowers the basicity of the pyrazole ring due to electron withdrawal by the carbonyl. | H-bond donor/acceptor properties are tuned by the ring, but the bond itself remains stable. |

| Tautomerism | Locked. Substitution at N1 prevents annular tautomerism. | Active (if N1 is H). Can exist as 3- or 5-carboxamide tautomers unless N1 is alkylated. |

Mechanistic Visualization: Reactivity Divergence

The following diagram illustrates why the 1-carboxamide is susceptible to nucleophilic attack (carbamoyl transfer), whereas the 3-carboxamide is stable.

Figure 1: Comparative reactivity profile. The pyrazole-1-carboxamide acts as an acylating agent due to the leaving group ability of the pyrazole ring.

Synthetic Pathways & Regiocontrol[1][2][3][4]

Synthesis of these isomers requires distinct strategies. The 1-carboxamide is typically formed post-ring closure, while the 3-carboxamide is often established during ring closure.

Synthesis of Pyrazole-1-carboxamide

This is a nucleophilic substitution reaction where the pyrazole N1 acts as the nucleophile.

-

Reagents: Pyrazole + Isocyanates (e.g., chlorosulfonyl isocyanate followed by hydrolysis) or Carbamoyl Chlorides.

-

Conditions: Mild basic conditions (Et3N, DCM/THF).

-

Selectivity: High for N1 due to the nucleophilicity of the pyrazole nitrogen.

Synthesis of Pyrazole-3-carboxamide

This requires constructing the pyrazole ring with the carboxylate carbon already in place, or lithiation of a protected pyrazole.

-

Method A (Cyclocondensation): Reaction of hydrazine with 2,4-diketoesters (or equivalents like furan-2,3-diones).

-

Challenge: Regioselectivity (3- vs 5-isomer). This depends on the steric bulk of the hydrazine substituent and the electronics of the diketone.

-

-

Method B (Dipolar Cycloaddition): Diazoacetates reacting with alkynes.

Figure 2: Synthetic decision tree. Note the post-synthetic functionalization for 1-carboxamide vs. de novo ring construction for 3-carboxamide.

Medicinal Chemistry Applications

Pyrazole-3-carboxamide: The Scaffold

This isomer is ubiquitous in drug discovery due to its stability and ability to form directional hydrogen bonds within enzyme active sites.

-

Key Example: PARP Inhibitors (e.g., Niraparib derivatives). The carboxamide group mimics the nicotinamide moiety of NAD+, forming critical H-bonds with the hinge region of the kinase or the catalytic domain of PARP.

-

Role: Static pharmacophore.

Pyrazole-1-carboxamide: The Warhead/Prodrug

Often avoided in final drug candidates due to plasma instability, unless specific reactivity is desired.

-

Role:

-

Serine Hydrolase Inhibitors: The N-acyl/carbamoyl group can carbamoylate the active site serine (covalent inhibition).

-

Prodrugs: Hydrolysis releases the parent pyrazole and ammonia/amine.

-

Agrochemicals: Some herbicides utilize this motif where metabolic breakdown in plants differs from mammals.

-

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazole-3-Carboxamide

Based on furan-2,3-dione chemistry to minimize 3/5 isomer mixtures.

-

Reagents: 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione (1.0 eq), Phenylhydrazine (1.1 eq), Benzene/Toluene (Solvent).

-

Procedure:

-

Dissolve the furan-2,3-dione in anhydrous toluene.

-

Add phenylhydrazine dropwise at room temperature.

-

Reflux the mixture for 2–4 hours. The furan ring opens and recyclizes to the pyrazole-3-carboxylic acid derivative.

-

Evaporate solvent and recrystallize from ethanol.

-

Amidation: Convert the resulting acid to the acid chloride (

) and treat with ammonium hydroxide to yield the 3-carboxamide.

-

-

Validation:

-NMR will show a distinct singlet for the pyrazole C4-H (typically

Protocol B: Synthesis of Pyrazole-1-Carboxamide

-

Reagents: 3,5-Dimethylpyrazole (1.0 eq), Chlorosulfonyl isocyanate (CSI) (1.1 eq), Water (excess), Acetone.

-

Procedure:

-

Dissolve pyrazole in dry acetone at 0°C.

-

Add CSI dropwise (Exothermic!). Stir for 1 hour.

-

Quench carefully with water (hydrolysis of the N-chlorosulfonyl intermediate to the carboxamide).

-

Precipitate forms; filter and wash with cold water.

-

-

Validation: IR spectroscopy will show a urea-like carbonyl stretch (

), higher frequency than the typical amide I band of the 3-isomer (

Protocol C: Comparative Hydrolytic Stability Assay (Self-Validating)

This assay proves the "labile" vs "stable" claim.

-

Preparation: Prepare 10 mM DMSO stocks of both isomers.

-

Incubation: Dilute to 100

M in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Incubate at 37°C. -

Monitoring: Inject samples into HPLC-UV/MS at t=0, 1h, 4h, 24h.

-

Expected Result:

-

3-carboxamide: >95% remaining after 24h in both buffers.

-

1-carboxamide: Significant degradation (>50%) in pH 1.2 or pH 7.4 (depending on substituents) to the parent pyrazole.

-

References

-

Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

-

N-Acyl Pyrazole Reactivity: Casimiro-Garcia, A., et al. (2013). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry. Link

-

IRAK4 Inhibitors (3-carboxamide example): Inami, H., et al. (2023).[2] Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Biological Applications of Pyrazoles: Khan, A. (2024).[3] Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Link

-

Furan-2,3-dione Route: Akcamur, Y., et al. (2005). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Journal of Heterocyclic Chemistry. Link

Sources

- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 2. Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

An In-depth Technical Guide to Pyrazole-1-Carboxamide Derivatives as Agrochemical Leads

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of modern agrochemical discovery, the pyrazole ring stands out as a "privileged" structure.[1] This five-membered heterocyclic compound, featuring two adjacent nitrogen atoms, offers a versatile and stable scaffold for extensive chemical modification.[1][2] This adaptability has enabled the development of a vast array of derivatives with potent biological activities, leading to their successful commercialization as fungicides, insecticides, and herbicides.[1][3] Among these, pyrazole-1-carboxamide derivatives have become a cornerstone of crop protection, particularly as highly effective fungicides.[3][4] Their rise to prominence is a testament to their targeted mechanism of action, broad-spectrum efficacy, and the continuous innovation in their chemical synthesis and design.[4][5] This guide provides a comprehensive technical overview of pyrazole-1-carboxamide derivatives, elucidating their mechanism of action, synthesis strategies, structure-activity relationships, and the workflows that drive their discovery and optimization as next-generation agrochemical leads.

Part 1: The Core Mechanism of Action - Targeting Cellular Respiration and Beyond

The primary success of pyrazole-1-carboxamide derivatives in agriculture stems from their role as Succinate Dehydrogenase Inhibitors (SDHIs).[1] This class of fungicides targets a critical enzyme in the fungal mitochondrial respiratory chain, effectively shutting down the cell's energy production.[6]

Fungicidal Activity: Inhibition of Succinate Dehydrogenase (Complex II)

The principal mode of action for pyrazole carboxamide fungicides is the potent inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II.[4][7] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.[4] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides physically block the transfer of electrons from succinate to ubiquinone.[4][5] This disruption triggers a cascade of fatal consequences for the fungal cell:

-

Inhibition of ATP Synthesis : The blockage of the electron transport chain severely curtails the production of ATP, the cell's main energy currency.[4]

-

Accumulation of Reactive Oxygen Species (ROS) : Impaired electron flow leads to the generation of damaging ROS, which induces oxidative stress and harms cellular components.[4]

-

Metabolic Disruption : The inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[4]

This targeted inhibition ultimately leads to the cessation of fungal growth, spore germination, and cell death.[1] Electron microscopy studies have confirmed that treatment with these compounds can cause significant damage to fungal cell walls and membranes, leading to the leakage of cellular contents and abnormal mitochondrial morphology.[8][9][10]

Insecticidal and Herbicidal Mechanisms

While famed for their fungicidal properties, the pyrazole scaffold's versatility extends to other agrochemical applications.[3]

-

Insecticides : Certain pyrazole derivatives, such as Fipronil, act as potent antagonists of the GABA-gated chloride channel in the insect's central nervous system, causing fatal neural disruption.[1] Other pyrazole insecticides and acaricides function by inhibiting mitochondrial Complex I of the electron transport chain.[11][12]

-

Herbicides : Pyrazole-based herbicides have been developed to target crucial plant enzymes.[1] One key target is p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis.[13][14] Another target is transketolase (TKL), a key enzyme in the Calvin cycle and pentose phosphate pathway.[13][15]

Part 2: Synthesis Strategies and Lead Discovery

The creation of novel pyrazole-1-carboxamide derivatives is a well-refined process, typically beginning with the construction of the core pyrazole ring, followed by the crucial amide bond formation.

General Synthesis Protocol

A prevalent and efficient method for synthesizing the target compounds involves the reaction of a pyrazole-4-carbonyl chloride intermediate with a desired amine.[16][17] The carboxylic acid precursor is often synthesized via methods like the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Experimental Protocol: General Synthesis of a Pyrazole-1-Carboxamide Derivative

-

Step 1: Synthesis of Pyrazole-4-Carboxylic Acid:

-

Dissolve a 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.

-

Add a substituted hydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting pyrazole ester.

-

Saponify the ester using a base (e.g., NaOH), followed by acidification (e.g., HCl) to yield the 1H-pyrazole-4-carboxylic acid intermediate.[3]

-

-

Step 2: Formation of Pyrazole-4-Carbonyl Chloride:

-

Step 3: Amide Bond Formation:

-

Dissolve the desired substituted amine (1.0 eq) and a base like triethylamine (Et₃N, 1.2 eq) in an anhydrous solvent (e.g., Tetrahydrofuran - THF or Dichloromethane - DCM) in a flask under an inert atmosphere.[16][17]

-

Cool the mixture in an ice-water bath (0-5 °C).

-

Add a solution of the crude pyrazole-4-carbonyl chloride (1.0 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 10-12 hours, monitoring completion by TLC.[16]

-

Upon completion, perform an aqueous workup. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Concentrate the solution in vacuo and purify the final pyrazole-1-carboxamide product by column chromatography on silica gel.[1][16]

-

Agrochemical Lead Discovery Workflow

The path from a chemical concept to a viable agrochemical lead is a systematic process involving design, synthesis, and rigorous biological evaluation. Molecular docking studies are often employed to predict the binding modes of designed compounds within the active site of the target enzyme (e.g., SDH), guiding the synthesis of the most promising candidates.[9][10][18]

Part 3: Structure-Activity Relationships (SAR)

Understanding how specific structural modifications affect biological activity is paramount for rational drug design. SAR studies on pyrazole-1-carboxamides have revealed key insights for enhancing potency and spectrum of activity.[7][19]

The general scaffold can be broken down into three main components: the pyrazole ring (A) , the amide linker (B) , and the N-substituted moiety (C) .

-

Pyrazole Ring (A) : Substituents on the pyrazole ring are critical. For example, a difluoromethyl group at the 3-position is often found in highly active SDHI fungicides.[7][8] Modifications at the 5-position have also been shown to be important for activity, with studies indicating that large steric hindrance and electronegative groups can be beneficial.[20]

-

Amide Linker (B) : The carboxamide group itself is a key pharmacophore, essential for binding to the target enzyme.[1] Its geometry and electronic properties are crucial for establishing key interactions, such as hydrogen bonds, within the SDH binding pocket.[9][10]

-

N-Substituted Moiety (C) : This part of the molecule is highly variable and significantly influences the compound's spectrum of activity, potency, and physicochemical properties. Aromatic rings, such as substituted phenyl or pyridinyl groups, are common.[6] The nature and position of substituents on this ring dictate the hydrophobic and electronic interactions with the target enzyme.[7]

Table 1: Summary of Structure-Activity Relationship Insights

| Molecular Region | Modification | Impact on Fungicidal Activity | Reference(s) |

| Pyrazole C3-position | Introduction of a difluoromethyl (-CHF₂) group | Often leads to a significant increase in potency against a broad range of fungi. | [7][8] |

| Pyrazole C5-position | Introduction of chloro, fluoro, or methyl groups | Modulates potency and spectrum of activity. | [21] |

| Amide Linker | Conformation and orientation | Crucial for correct positioning within the SDH active site and forming hydrogen bonds. | [9][10] |

| N-Substituted Moiety | Substituted phenyl or heterocyclic rings | Governs hydrophobic interactions and overall binding affinity. The specific substitution pattern is key to targeting different fungal species. | [6][7] |

Part 4: Biological Evaluation and Data

The efficacy of newly synthesized pyrazole-1-carboxamide derivatives is quantified through rigorous biological assays. In vitro assays against a panel of pathogenic fungi are the first step, followed by in vivo tests to evaluate performance in a more realistic setting.

Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol is a standard method to determine the direct antifungal activity of a compound.[3]

-

Preparation : Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving. Allow it to cool to approximately 50-60 °C.

-

Compound Addition : Add the test compound, dissolved in a minimal amount of a suitable solvent (e.g., DMSO), to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A solvent-only control and a commercial fungicide standard (e.g., boscalid) should be included.

-

Plating : Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation : Place a small plug (e.g., 5 mm diameter) of mycelium from an actively growing culture of the target fungus (e.g., Rhizoctonia solani) in the center of each plate.

-

Incubation : Incubate the plates at an optimal temperature (e.g., 25 °C) in the dark.

-

Measurement : After a set period (e.g., 48-72 hours), when the mycelial growth in the control plate has reached a significant diameter, measure the diameter of the fungal colony on all plates.

-

Calculation : Calculate the percentage of mycelial growth inhibition relative to the solvent control. Use this data to determine the EC₅₀ value (the concentration that causes 50% inhibition).

Comparative Efficacy Data

The following table presents a selection of publicly available data on the efficacy of various pyrazole-1-carboxamide derivatives against plant pathogenic fungi, demonstrating their high potency.

Table 2: Fungicidal Activity (EC₅₀/IC₅₀) of Selected Pyrazole-1-Carboxamide Derivatives

| Compound | Target Organism/Enzyme | Efficacy (EC₅₀/IC₅₀) | Commercial Standard | Efficacy of Standard | Reference |

| SCU2028 | Rhizoctonia solani | 0.022 mg/L | Thifluzamide | (Equivalent) | [8] |

| Compound Ip | Fusarium graminearum | 0.93 µg/mL | Boscalid | > 50 µg/mL | [7] |

| Compound 9ac | Rhizoctonia solani | 90% inhibition at 10 mg/L | Thifluzamide | 80% inhibition at 10 mg/L | [18] |

| Compound E1 | Rhizoctonia solani | EC₅₀ = 1.1 µg/mL | Boscalid | EC₅₀ = 2.2 µg/mL | [9][10] |

| Compound E1 | R. solani SDH Enzyme | IC₅₀ = 3.3 µM | Boscalid | IC₅₀ = 7.9 µM | [9][10] |

| Compound 8e | Rhizoctonia solani | EC₅₀ = 0.012 µg/mL | Fluxapyroxad | EC₅₀ = 0.036 µg/mL | [17] |

Part 5: Challenges and Future Perspectives

Despite their success, the widespread use of SDHI fungicides has led to the emergence of resistant fungal strains.[5][6] This is a significant challenge that necessitates careful stewardship and resistance management strategies, such as alternating or mixing fungicides with different modes of action.[5]

The future of pyrazole-1-carboxamide research lies in several key areas:

-

Combating Resistance : Designing novel derivatives that are effective against resistant strains by targeting different binding sites or having a dual mode of action.[20]

-

Expanding the Spectrum : Discovering new scaffolds that broaden the activity to include a wider range of fungal, insect, or weed species.[12][22]

-

Improving Safety Profiles : Optimizing compounds to enhance their environmental safety and reduce non-target effects.

-

Novel Targets : Leveraging the pyrazole scaffold to develop inhibitors for other novel agrochemical targets.[15]

Conclusion

Pyrazole-1-carboxamide derivatives represent a triumph of modern agrochemical research, providing powerful tools for crop protection.[1] Their primary strength lies in the potent and specific inhibition of fungal succinate dehydrogenase, a mechanism that has delivered a generation of broad-spectrum fungicides.[4] Through sophisticated synthesis, rational design based on SAR, and rigorous biological evaluation, the scientific community continues to innovate within this chemical class. By addressing the challenge of resistance and exploring new biological targets, pyrazole-1-carboxamides are poised to remain a vital component of integrated pest management and global food security for the foreseeable future.

References

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

-

Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. PubMed. [Link]

-

SDHI fungicides and turfgrass disease control: An overview. University of Georgia. [Link]

-

Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. PubMed. [Link]

-

Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. ResearchGate. [Link]

-

Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection Society. [Link]

-

Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. ACS Publications. [Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. [Link]

-

An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research. [Link]

- Fungicide pyrazole carboxamides derivatives.

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]

-

Pyrazole and Pyrimidine Acaricides and Insecticides Acting as Inhibitors of Mitochondrial Electron Transport at Complex I. ResearchGate. [Link]

- Pyrazolecarboxamide derivative and fungicide containing it as active ingredient.

-

Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry. [Link]

-

Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [Link]

-

Fungicide pyrazole carboxamides derivatives - Patent EP-2251331-A1. PubChem. [Link]

-

Fungicide pyrazole carboxamides derivatives. European Patent Office. [Link]

-

Discovery of novel Propionamide‐Pyrazole‐Carboxylates as Transketolase‐inhibiting herbicidal candidates. ResearchGate. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. ACS Publications. [Link]

-

Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. ACS Publications. [Link]

- Pyrazole carboxamide compound and use thereof.

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

-

Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. ResearchGate. [Link]

-

Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. royal-chem.com [royal-chem.com]

- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journal.nzpps.org [journal.nzpps.org]

- 6. site.caes.uga.edu [site.caes.uga.edu]

- 7. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. US4742074A - Pyrazolecarboxamide derivative and fungicide containing it as active ingredient - Google Patents [patents.google.com]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of N-Ethyl-1H-pyrazole-1-carboxamide

Abstract & Utility

This application note details the protocol for the carbamoylation of 1H-pyrazole using ethyl isocyanate. The resulting urea derivative, N-ethyl-1H-pyrazole-1-carboxamide, represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and as a "blocked isocyanate" precursor for polyurethane applications.

Key Technical Insight: Unlike standard amine-isocyanate couplings, the reaction with pyrazole is reversible. The pyrazole-urea bond is thermally labile (dissociating >100°C). Consequently, this protocol emphasizes low-temperature control to maximize yield and prevent thermal reversion during purification.

Chemical Basis & Mechanism[1]

Reaction Logic

The reaction involves the nucleophilic addition of the pyrazole nitrogen (N1) to the electrophilic carbon of the ethyl isocyanate heterocumulene system.

-

Nucleophile: 1H-Pyrazole (

~14.2 in DMSO). It is a weaker nucleophile than aliphatic amines due to aromatic delocalization. -

Electrophile: Ethyl Isocyanate.[1] Highly reactive, but susceptible to hydrolysis.

-

Catalysis: While the reaction can proceed uncatalyzed at elevated temperatures, the addition of a tertiary amine base (Triethylamine or DABCO) lowers the activation energy, allowing the reaction to proceed at ambient temperature. This is crucial to favor the forward equilibrium (product formation) over the reverse dissociation.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the nucleophilic addition and potential moisture-induced side reaction.

Experimental Design Strategy

Solvent Selection

-

Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).[2]

-

Rationale: These non-nucleophilic, polar aprotic solvents solubilize both reactants. Crucially, they allow for low-temperature processing.

-

Avoid: Alcohols (reacts with isocyanate to form carbamates) or water (forms symmetric ureas).

Stoichiometry & Catalysis

| Component | Equivalents | Role | Note |

| 1H-Pyrazole | 1.0 | Substrate | Dry thoroughly before use. |

| Ethyl Isocyanate | 1.1 - 1.2 | Electrophile | Slight excess compensates for trace hydrolysis. |

| Triethylamine (TEA) | 0.1 - 0.5 | Catalyst | Increases nucleophilicity of pyrazole. |

| DCM | [0.5 M] | Solvent | Concentration affects reaction rate. |

Detailed Protocol (Step-by-Step)

Phase A: Setup & Safety

WARNING: Ethyl isocyanate is a lachrymator, sensitizer, and highly toxic. All operations must be performed in a functioning fume hood.

-

Glassware Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

) or Argon.[3] -

Temperature Control: Prepare an ice-water bath (0°C) and a room temperature water bath.

Phase B: Reaction Execution

-

Solubilization: Charge the RBF with 1H-Pyrazole (1.0 g, 14.7 mmol) . Add anhydrous DCM (30 mL) . Stir until fully dissolved.

-

Catalyst Addition: Add Triethylamine (TEA) (0.2 mL, ~1.5 mmol) via syringe.

-

Controlled Addition:

-

Cool the solution to 0°C.

-

Add Ethyl Isocyanate (1.4 mL, 17.6 mmol) dropwise over 10 minutes using a syringe pump or pressure-equalizing dropping funnel.

-

Note: Exotherm is mild, but dropwise addition prevents local concentration hotspots that favor dimerization.

-

-

Reaction: Remove the ice bath. Allow the mixture to stir at Room Temperature (20-25°C) for 4–6 hours.

-

Monitoring: Check TLC (System: 50% EtOAc/Hexane). The pyrazole spot (lower Rf) should disappear; a new, less polar urea spot will appear.

-

Phase C: Workup & Purification[5]

-

Quenching: No aqueous quench is required if the reaction is clean. If excess isocyanate remains, add 1 mL of Methanol (converts isocyanate to methyl carbamate, easily removed).

-

Concentration: Evaporate the solvent under reduced pressure (Rotovap) at < 40°C .

-

CRITICAL: Do not exceed 40°C. High heat can reverse the reaction, regenerating volatile isocyanate and pyrazole.

-

-

Crystallization: The residue is typically a white solid.

-

Recrystallize from n-Hexane/Ethyl Acetate (9:1) or Heptane .

-

Heat gently to dissolve, then cool slowly to 4°C.

-

-

Filtration: Collect solids by vacuum filtration. Wash with cold Hexane. Dry in a vacuum desiccator (room temp).

Experimental Workflow (DOT Visualization)

Figure 2: Step-by-step experimental workflow ensuring safety and product stability.

Characterization & Validation

To validate the synthesis, look for the following spectral signatures.

Proton NMR ( H NMR, 400 MHz, CDCl )

| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Feature |

| 8.20 | Doublet | 1H | Pyrazole C3-H | Downfield shift due to carbonyl. |

| 7.60 | Doublet | 1H | Pyrazole C5-H | - |

| 6.80 | Broad Singlet | 1H | N-H (Urea) | Key Indicator of Urea formation. |

| 6.40 | DD/Triplet | 1H | Pyrazole C4-H | - |

| 3.45 | Multiplet | 2H | Coupled to NH and CH3. | |

| 1.25 | Triplet | 3H | - |

Note: The disappearance of the broad Pyrazole N-H peak (>10 ppm) confirms consumption of starting material.

Infrared Spectroscopy (FT-IR)

-

~3350 cm

: N-H stretch (Amide). -

~1710–1730 cm

: C=O stretch (Urea carbonyl). Distinct from isocyanate peak.[4][5] -

Absent: ~2270 cm

(Isocyanate -N=C=O stretch).

Troubleshooting & "Self-Validating" Checks

-

Issue: White precipitate forms immediately upon adding isocyanate.

-

Issue: Low yield after Rotovap.

-

Cause: Thermal dissociation. You heated the bath >50°C.

-

Validation: The distillate smells of ethyl isocyanate (pungent).

-

Fix: Keep bath temp <40°C.

-

-

Issue: Starting material remains on TLC after 24 hours.

-

Cause: Pyrazole is too electron-deficient (if substituted) or catalyst is dead.

-

Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine) as a stronger acylation catalyst.

-

References

-

Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496. Link

-

Elguero, J. (2000). Pyrazoles and their Benzo Derivatives.[9][10][11] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard Reference for Pyrazole reactivity).

-

Wicks, D. A., & Wicks, Z. W. (1999). Blocked isocyanates III: Part A. Mechanisms and chemistry. Progress in Organic Coatings, 36(3), 148–172. Link (Validates the thermal reversibility of pyrazole-ureas).

- Tilley, J. W., & Ramuz, H. (1980). Synthesis of N-substituted pyrazole-1-carboxamides. Helvetica Chimica Acta, 63(4), 832–840. (Foundational protocol for carboxamide synthesis).

Sources

- 1. nj.gov [nj.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents on Rheological and Mechanical Performance of Clearcoats | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. ETHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. sphinxsai.com [sphinxsai.com]

Application Notes and Protocols for the Scalable Synthesis of N-Substituted Pyrazole-1-Carboxamides

Introduction

N-substituted pyrazole-1-carboxamides represent a privileged scaffold in modern chemistry, demonstrating significant utility across medicinal chemistry and materials science. This structural motif is a cornerstone in the design of a wide array of therapeutic agents, including analgesics, anticancer agents, and fungicides.[1][2][3][4] The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with the N-substituted carboxamide functionality, allows for precise modulation of physicochemical properties and biological activity.[5][6] The growing demand for these high-value compounds necessitates the development of robust, efficient, and scalable synthetic methodologies suitable for both academic research and industrial production.

This comprehensive guide provides a detailed overview of established and innovative strategies for the synthesis of N-substituted pyrazole-1-carboxamides. We will delve into the mechanistic underpinnings of key transformations, offer field-proven insights into reaction optimization, and present detailed, step-by-step protocols for the most scalable and versatile synthetic routes.

Core Synthetic Strategies: A Mechanistic Overview

The construction of N-substituted pyrazole-1-carboxamides can be broadly categorized into two primary approaches:

-

Strategy A: Late-Stage Amidation. This is the most prevalent and flexible approach, involving the initial construction of a pyrazole-1-carboxylic acid or its corresponding ester, followed by a subsequent amidation step. This strategy allows for the late-stage diversification of the amide substituent, making it highly amenable to the generation of compound libraries for drug discovery.

-

Strategy B: Early-Stage Amidation/Cyclization. In this approach, the carboxamide functionality is introduced prior to the formation of the pyrazole ring. This can be advantageous when the desired amine is incompatible with the conditions required for late-stage amidation or when specific substitution patterns are desired.

This guide will primarily focus on the more versatile and widely adopted Strategy A, while also providing insights into alternative methods.

Visualizing the Synthetic Workflow (Strategy A)

The logical progression for the synthesis of N-substituted pyrazole-1-carboxamides via a late-stage amidation approach is outlined below. This workflow is initiated by the classical Knorr pyrazole synthesis, a robust method for constructing the core heterocyclic ring system.

Caption: General workflow for the synthesis of N-substituted pyrazole-1-carboxamides via a late-stage amidation strategy.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of Pyrazole-1-carboxylate Ester via Knorr Cyclization

This protocol describes a foundational method for constructing the pyrazole ring system, which serves as the key intermediate for subsequent functionalization. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and reliable method for pyrazole synthesis.[6][7]

Objective: To synthesize a 1,5-disubstituted-1H-pyrazole-3-carboxylate ester.

Materials:

-

Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

-

β-ketoester (e.g., diethyl 2-acetyl-3-oxobutanedioate) (1.0 eq)

-

Ethanol or Acetic Acid (solvent)

-

Catalytic amount of a suitable acid or base (optional, depending on substrates)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in the chosen solvent (e.g., ethanol).

-

To the stirred solution, add the β-ketoester (1.0 eq) dropwise at room temperature.

-

If required, add a catalytic amount of acid (e.g., glacial acetic acid) or base.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole-1-carboxylate ester.

Causality Behind Experimental Choices:

-

The choice of solvent can influence reaction rates and regioselectivity. Acetic acid can act as both a solvent and a catalyst.

-

The reaction is often regioselective, with the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic carbonyl of the dicarbonyl compound.

Protocol 2: Saponification of Pyrazole-1-carboxylate Ester

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a crucial step for subsequent amide bond formation.

Objective: To synthesize a 1,5-disubstituted-1H-pyrazole-3-carboxylic acid.

Materials:

-

Pyrazole-1-carboxylate ester (from Protocol 1) (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

-

Tetrahydrofuran (THF) / Water or Methanol / Water (co-solvent system)

-

Hydrochloric acid (HCl), 1M or 2M solution

Procedure:

-

Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add the base (e.g., LiOH, 2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath and acidify to a pH of ~2-3 with 1M HCl. A precipitate should form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pyrazole-1-carboxylic acid.

Causality Behind Experimental Choices:

-

A co-solvent system is used to ensure the solubility of both the ester and the inorganic base.

-

Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate from the aqueous solution.

Protocol 3: Amide Bond Formation via Acid Chloride

This is a highly reliable and scalable method for forming the final N-substituted pyrazole-1-carboxamide. The conversion of the carboxylic acid to a more reactive acid chloride facilitates the reaction with a wide range of amines.[8][9][10]

Objective: To synthesize an N-substituted pyrazole-1-carboxamide from the corresponding carboxylic acid.

Materials:

-

Pyrazole-1-carboxylic acid (from Protocol 2) (1.0 eq)

-

Oxalyl chloride or Thionyl chloride (1.2 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

-

Desired primary or secondary amine (1.1 - 1.5 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole-1-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic drop of DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed.

-

Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the reaction mixture becomes a clear solution.

-

Remove the solvent and excess reagent in vacuo. The crude pyrazole-1-carbonyl chloride is typically used immediately in the next step.

-

-

Amide Formation:

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive acid chloride intermediate.

-

DMF acts as a catalyst in the formation of the Vilsmeier-Haack reagent, which is the active acylating species.

-

An excess of a non-nucleophilic base (e.g., TEA, DIPEA) is used to neutralize the HCl generated during the amidation reaction.

Alternative Scalable Methodologies

While the acid chloride route is robust, other methods offer advantages in terms of safety, substrate scope, and operational simplicity, particularly on a large scale.

Direct Amidation using Coupling Reagents

Peptide coupling reagents can be employed to directly form the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acid chloride.

Common Coupling Reagents:

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with Hydroxybenzotriazole (HOBt)[11]

-

Carbonyldiimidazole (CDI)[11]

General Procedure:

-

Dissolve the pyrazole-1-carboxylic acid (1.0 eq), amine (1.1 eq), and coupling additives (e.g., HOBt, 1.1 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add the coupling reagent (e.g., EDCI, 1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Workup typically involves an aqueous wash to remove the water-soluble byproducts of the coupling reagents.

Synthesis via Isocyanates

For certain substitution patterns, the reaction of an aminopyrazole with phosgene or a phosgene equivalent can generate a pyrazole-isocyanate, which readily reacts with amines to form the desired carboxamide (urea derivative).[12]

Caption: Synthetic route to pyrazole-1-carboxamides (as ureas) via an isocyanate intermediate.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps described above. Actual yields are highly dependent on the specific substrates, reaction scale, and optimization.

| Step | Reactants | Reagents/Conditions | Typical Yield (%) |

| Pyrazole Synthesis | Hydrazine + 1,3-Dicarbonyl | Acetic Acid, Reflux | 60 - 95%[7] |

| Ester Saponification | Pyrazole Ester | LiOH or NaOH, THF/H₂O | 85 - 98% |

| Amidation (Acid Chloride) | Pyrazole Carboxylic Acid + Amine | Oxalyl Chloride, TEA, DCM | 70 - 95%[9] |

| Amidation (Coupling) | Pyrazole Carboxylic Acid + Amine | EDCI/HOBt, DMF | 65 - 90%[11] |

Safety and Handling Considerations

-

Oxalyl chloride and Thionyl chloride: These reagents are corrosive and react violently with water to release toxic gases (HCl, CO, CO₂, SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Hydrazine derivatives: Many hydrazines are toxic and potential carcinogens. Handle with care and avoid inhalation and skin contact.

-

Anhydrous solvents: The use of dry solvents is crucial for reactions involving moisture-sensitive reagents like acid chlorides. Ensure solvents are properly dried and stored.

Conclusion

The scalable synthesis of N-substituted pyrazole-1-carboxamides is a well-established field with a variety of robust and versatile methodologies. The late-stage amidation strategy, particularly via the formation of a pyrazole-1-carbonyl chloride, offers a highly flexible and scalable route for the production of these valuable compounds. By understanding the underlying chemical principles and carefully selecting the appropriate synthetic strategy, researchers and drug development professionals can efficiently access a diverse range of N-substituted pyrazole-1-carboxamides for various applications. The protocols and insights provided in this guide serve as a practical resource for the successful and scalable synthesis of this important class of molecules.

References

-

Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. (2022). Drug Development Research, 83(7), 1600-1612. Available from: [Link]

-

Discovery of pyrazole‐1‐carboxamide derivatives as novel Gi‐biased μ‐opioid receptor agonists. (2022). ResearchGate. Available from: [Link]

-

An Expedient Approach to Pyrazolo[3,4- b ]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. (2021). University College Cork. Available from: [Link]

-

A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Available from: [Link]

-

Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. (2012). Taylor & Francis Online. Available from: [Link]

-

The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. Available from: [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). PMC. Available from: [Link]

-

The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones. (1974). Canadian Journal of Chemistry, 52(13), 2367-2374. Available from: [Link]

-

Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2013). ResearchGate. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Available from: [Link]

-

Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. Available from: [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. Available from: [Link]

-

Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. (2009). PubMed. Available from: [Link]

-

Synthesis of novel pyrazole carboxamides using reusable catalyst as antimicrobial agents and molecular docking studies. (n.d.). ResearchGate. Available from: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). Molecules, 16(9), 7125-7135. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. (2024). SSRN. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Available from: [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. Available from: [Link]

- Process for the preparation of 1H-pyrazole-1-carboxamidines. (n.d.). Google Patents.

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl. Available from: [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. (2022). Semantic Scholar. Available from: [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). PMC. Available from: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Available from: [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. Available from: [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2014). ResearchGate. Available from: [Link]

-

Synthetic route for substituted pyrazole carboxamide derivatives. (n.d.). ResearchGate. Available from: [Link]

-

Pyrazole-1-carbothioamide as a Potent Precursor for Synthesis of Some New N-heterocycles of Potential Biological Activity Vol 56. (n.d.). Academia.edu. Available from: [Link]

-

Large‐scale synthesis of 1H‐pyrazole. (n.d.). ResearchGate. Available from: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available from: [Link]

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Available from: [Link]

Sources

- 1. Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmajournal.net [pharmajournal.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]

Troubleshooting & Optimization

Technical Support Center: Stability Profile of N-ethyl-1H-pyrazole-1-carboxamide

Compound: N-ethyl-1H-pyrazole-1-carboxamide CAS: 3735-66-8 Molecular Formula: C₆H₉N₃O Class: N-Carbamoyl Azole / Active Urea

Executive Summary: The Stability Paradox

This compound is chemically distinct from standard amides or ureas. It belongs to the class of N-acyl/carbamoyl azoles , which are often used as "carbamoyl transfer reagents" in organic synthesis.

Crucial Insight: The bond between the pyrazole nitrogen (N1) and the carbonyl carbon is labile . Unlike a standard peptide bond, this linkage is energetically "spring-loaded" because the lone pair on N1 is part of the pyrazole aromatic system, reducing its conjugation with the carbonyl. Consequently, this compound is hydrolytically unstable , particularly in non-neutral pH environments.

Expected Behavior:

-

Neutral pH (7.0): Moderate stability (Hours to Days).

-

Basic pH (>8.0): Rapid hydrolysis (Minutes to Hours).

-

Acidic pH (<4.0): Accelerated hydrolysis (Minutes).

Hydrolytic Mechanism & Degradation Pathway

Understanding the mechanism is essential for troubleshooting. The degradation is not a random breakdown but a predictable nucleophilic substitution.

The Degradation Cascade

-

Activation: Water (or Hydroxide) attacks the carbonyl carbon.

-

Cleavage: The C-N bond breaks, expelling 1H-pyrazole as a leaving group.

-

Decarboxylation: The intermediate (N-ethylcarbamic acid) is unstable and spontaneously decarboxylates.

Figure 1: Hydrolytic degradation pathway showing the release of pyrazole and subsequent decarboxylation.

Kinetic Data & Stability Profile

Note: Exact half-lives vary by buffer composition and temperature. The data below represents typical class behavior for N-carbamoyl pyrazoles.

| Parameter | Condition | Estimated Half-life ( | Mechanistic Driver |

| Acidic | pH 2.0 - 4.0 | < 30 Minutes | Protonation of N2 on pyrazole makes it an excellent leaving group. |

| Neutral | pH 7.0 (PBS) | 6 - 24 Hours | Background water attack (slow). |

| Basic | pH 8.5+ | < 1 Hour | Direct nucleophilic attack by OH⁻ (Base Catalysis). |

| Solvent | DMSO (Wet) | Variable (Days) | Hygroscopic DMSO absorbs water, initiating slow hydrolysis. |

| Solvent | Dry Acetonitrile | Stable (> 6 Months) | Lack of nucleophiles prevents degradation. |

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a new peak in my LC-MS/HPLC chromatogram."

Diagnosis: This is the most common sign of degradation.

-

The Culprit: The new peak is likely 1H-pyrazole .

-

Verification: Check the mass spectrum of the new peak.

-

Parent Compound MW: ~139 Da.

-

Pyrazole MW: 68 Da.

-

Ethylamine is often too small/polar to retain well on C18 or may be lost in the solvent front.

-

-

Solution: Prepare fresh stock solutions immediately before use. Do not store aqueous dilutions.

Issue 2: "My reaction vial is pressurized or popping caps."

Diagnosis: Gas evolution.

-

Mechanism: As shown in Figure 1, the hydrolysis intermediate (N-ethylcarbamic acid) breaks down into Ethylamine and Carbon Dioxide (CO₂) .

-

Risk: In a sealed vial, significant hydrolysis releases enough CO₂ to build pressure.

-

Solution: Avoid storing aqueous solutions in sealed, small-volume crimp vials for extended periods.

Issue 3: "The compound is inactive in my biological assay."

Diagnosis: Pre-assay hydrolysis.

-

Scenario: You diluted the compound in assay buffer (pH 7.4) and let it sit in a plate for 4 hours before adding cells/enzyme.

-

Cause: Significant hydrolysis occurred during the "wait" time. You are assaying a mixture of Pyrazole and Ethylamine, neither of which carries the carbamoylating activity.

-

Solution: Perform a "just-in-time" serial dilution. Add the compound last to the assay plate.

Experimental Protocols

Protocol A: Determination of Hydrolytic Stability ( )

Use this protocol to validate the compound's stability in your specific assay buffer.

Materials:

-

HPLC with UV detector (254 nm).

-

Buffer of interest (e.g., PBS pH 7.4).

-

Internal Standard (e.g., Benzonitrile - chemically inert).

Workflow:

-

Stock Prep: Dissolve 10 mg of this compound in 1 mL anhydrous Acetonitrile (ACN).

-

Initiation: Spike 50 µL of Stock into 950 µL of the test Buffer (pre-warmed to 37°C). Vortex immediately.

-

Sampling:

-

T=0: Immediately inject onto HPLC.

-

Intervals: Inject every 30 minutes for 4 hours.

-

-

Calculation:

-

Plot

vs. Time. -

Slope =

. - .

-

Protocol B: Troubleshooting Logic Tree

Figure 2: Decision tree for diagnosing stability issues.

References

-

Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367. Link

- Foundational text establishing the "active amide" nature of N-acyl azoles and their susceptibility to hydrolysis.

- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. Authoritative source on the reactivity of pyrazole ring systems and N-substitution effects.

-

Adler, M., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 19(20), 5773-5777. Link

- Demonstrates the specific hydrolytic instability of N-carbamoyl pyrazole deriv

-

EPA CompTox Dashboard. (2024). 1H-Pyrazole-1-carboxylic acid, ethyl ester (Analog). Link

- Source for physicochemical property estim

Technical Support Guide: Optimizing Solvent Selection for Pyrazole-1-carboxamide Reactions

[1][2]

Executive Summary

This guide addresses the technical challenges in synthesizing pyrazole-1-carboxamides . Unlike C-carboxamides (where the amide is on the carbon ring), 1-carboxamides involve a urea-like linkage on the pyrazole nitrogen (

This support document focuses on two primary synthesis routes:

Module 1: Solvent Selection Logic (The "Why")[2]

The choice of solvent dictates the reaction rate, the equilibrium position (critical for reversible

Comparative Solvent Matrix

| Solvent Class | Examples | Suitability | Mechanistic Impact |

| Chlorinated | DCM, DCE | High | Excellent solubility for isocyanates; low boiling point allows easy product isolation.[1][2] Non-nucleophilic. |

| Ethers | THF, 2-MeTHF, Dioxane | High | Good general solubility.[1][2] Warning: THF must be anhydrous; moisture causes rapid hydrolysis of isocyanates to ureas. |

| Polar Aprotic | DMF, DMAc, NMP | Medium | Increases pyrazole nucleophilicity significantly.[1][2] Risk: High boiling points make removal difficult; hygroscopic nature risks hydrolysis.[2] |

| Aromatic | Toluene, Xylene | Medium/High | Ideal for thermal control.[1] Allows azeotropic drying before reagent addition.[2] Poor solubility for polar pyrazoles may require heating.[2] |

| Green/Protic | Ethanol, Water | Low (Route 1) High (Route 2) | Route 1: Protic solvents react with isocyanates (AVOID).Route 2: Essential for semicarbazide solubility and buffering.[1][2] |

Module 2: Troubleshooting Guides (Q&A)

Scenario A: Direct Reaction (Pyrazole + Isocyanate)[1][2]

User Question: I am reacting 3,5-dimethylpyrazole with phenyl isocyanate in THF. The yield is low (40%), and I see a white precipitate that isn't my product.

Diagnosis:

-

Moisture Contamination: Isocyanates are highly sensitive to water. The white precipitate is likely diphenylurea , formed by the hydrolysis of the isocyanate.

-

Reversibility: The formation of pyrazole-1-carboxamides is often reversible at high temperatures.

Corrective Protocol:

-

Solvent Switch: Switch to Dichloromethane (DCM) or Toluene .[2] These dissolve the urea byproduct less than the target carboxamide, or allow easier drying.[2]

-

Drying Step: Pre-dry the pyrazole in Toluene via azeotropic distillation (Rotavap down) before adding the isocyanate.

-

Catalysis: Add 1–5 mol% of DABCO or Triethylamine (TEA) . This increases the nucleophilicity of the pyrazole nitrogen without acting as a nucleophile itself (if tertiary).

User Question: I have an unsymmetrical pyrazole (3-methyl-5-phenylpyrazole). Which isomer will form, and can solvent change this?

Technical Insight:

Pyrazoles exist as tautomers (

-

Non-polar solvents (Toluene): Often favor the reaction at the less sterically hindered nitrogen (kinetic control).[2]

-

Polar solvents (DMF): Stabilize the transition state, potentially allowing the more substituted (sterically hindered) product if it is thermodynamically more stable.[2]

-

Recommendation: Perform a solvent screen (DCM vs. Toluene vs. THF) at low temperature (0°C).[1][2] Lower temperatures favor the kinetic product (attack at the less hindered nitrogen).

Scenario B: Cyclization (Chalcone + Semicarbazide)

User Question: I am using ethanol for the reaction of chalcone with semicarbazide, but the reaction is stuck at the intermediate hydrazone.

Diagnosis: The cyclization step (ring closure) often requires specific pH buffering or higher thermal energy than ethanol provides at reflux.[2]

Corrective Protocol:

-

Buffer System: Switch to Dioxane containing Acetic Acid/Sodium Acetate . The acetate buffer catalyzes the dehydration step required to close the ring.

-

Microwave Assist: If available, use microwave irradiation in Ethanol/Water (Green method).[1][2] The rapid heating overcomes the activation energy barrier for cyclization.

Module 3: Visualization & Decision Logic[1][2]

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on reaction pathway and substrate sensitivity.

Figure 2: Regioselectivity Mechanism

Caption: Influence of steric hindrance and solvent on N-carbamoylation regioselectivity.

[1][2]

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Synthesis via Isocyanate (Anhydrous Conditions)

Best for: High-value substrates requiring mild conditions.[1][2]

-

Preparation: Charge a flame-dried reaction flask with 1.0 eq of substituted pyrazole.

-

Solvent: Add Dichloromethane (DCM) (10 mL per gram of substrate). Note: If pyrazole is insoluble, add minimal dry THF.[1][2]

-

Base: Add 0.1 eq of Triethylamine (TEA) or DABCO.

-

Addition: Cool to 0°C. Add 1.1 eq of Isocyanate dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Workup:

Protocol B: Green Synthesis via Semicarbazide

Best for: Avoiding chlorinated solvents and utilizing aqueous-friendly reagents.[1][2]

-

Preparation: Mix 1.0 eq Chalcone and 1.1 eq Semicarbazide Hydrochloride.

-

Solvent: Suspend in Ethanol (or Water with 10% Ethanol).

-

Catalyst: Add Sodium Acetate (1.5 eq) .

-

Reaction: Reflux for 6 hours.

-

Troubleshooting: If intermediate hydrazone persists, add 10% Acetic Acid and continue reflux.

-

Isolation: Pour onto crushed ice. The pyrazole-1-carboxamide will precipitate. Recrystallize from Ethanol.

References

-

Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives . Molecules, 2011.[1][2][3] Link

-

Process for the preparation of 1H-pyrazole-1-carboxamidines . European Patent EP1197486A1. Link

-

Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines . BenchChem Technical Guides, 2025. Link

-

Green synthesis of pyrazole systems under solvent-free conditions . Journal of Experimental Nanoscience, 2017.[1][2] Link[1][2]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry, 2008.[1][2][4] Link[1][2]

Sources

- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Validation & Comparative

1H NMR spectrum analysis of N-ethyl-1H-pyrazole-1-carboxamide

Topic: Structural Elucidation and Solvent-Dependent NMR Analysis of N-ethyl-1H-pyrazole-1-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound represents a specific class of urea-linked heterocycles often utilized as scaffolds in medicinal chemistry (e.g., Factor Xa inhibitors, cannabinoid ligands). Unlike simple alkyl pyrazoles, the N1-carboxamide moiety introduces unique electronic anisotropy and hydrogen-bonding capabilities that significantly alter the proton NMR landscape.

This guide provides a technical analysis of the 1H NMR spectrum of this molecule. It objectively compares the spectral "performance" (resolution and diagnostic utility) across two standard solvent systems (CDCl₃ vs. DMSO-d₆) and differentiates the target molecule from its common regioisomer, N-ethyl-1H-pyrazole-3-carboxamide.

Structural Logic & Spin System Analysis

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct spin systems. The unique connectivity of the urea linkage (

Spin System A: The N-Ethyl Chain

-

Structure:

-

Mechanism: The ethyl group exhibits a classic first-order coupling pattern.

-

Methyl (

): Resonates as a triplet ( -

Methylene (

): Resonates as a quartet or multiplet . Its chemical shift is diagnostic; being attached to the urea nitrogen, it appears downfield (~3.2–3.4 ppm) compared to a standard alkyl chain, but upfield from an ester linkage.

-

Spin System B: The Pyrazole Ring (N1-Substituted)

-